Phosphonic acid, [amino(3-nitrophenyl)methyl]-, diphenyl ester
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Overview
Description
Phosphonic acid, [amino(3-nitrophenyl)methyl]-, diphenyl ester is a chemical compound with the molecular formula C19H17N2O5P. It is characterized by the presence of a phosphonic acid group bonded to an amino(3-nitrophenyl)methyl group and a diphenyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [amino(3-nitrophenyl)methyl]-, diphenyl ester typically involves the reaction of appropriate phosphonic acid derivatives with amino(3-nitrophenyl)methyl compounds under controlled conditions. One common method is the dealkylation of dialkyl phosphonates using acidic conditions (e.g., hydrochloric acid) or the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [amino(3-nitrophenyl)methyl]-, diphenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, amino-substituted compounds, and substituted esters .
Scientific Research Applications
Phosphonic acid, [amino(3-nitrophenyl)methyl]-, diphenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of phosphonic acid, [amino(3-nitrophenyl)methyl]-, diphenyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved may include signal transduction, metabolic regulation, and cellular communication .
Comparison with Similar Compounds
Similar Compounds
Phosphonic acid derivatives: These include compounds with similar phosphonic acid groups but different substituents.
Aminophosphonic acids: Compounds with amino groups attached to the phosphonic acid moiety.
Diphenyl esters: Esters with two phenyl groups attached to the central phosphorus atom
Uniqueness
Phosphonic acid, [amino(3-nitrophenyl)methyl]-, diphenyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
190839-41-9 |
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Molecular Formula |
C19H17N2O5P |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
diphenoxyphosphoryl-(3-nitrophenyl)methanamine |
InChI |
InChI=1S/C19H17N2O5P/c20-19(15-8-7-9-16(14-15)21(22)23)27(24,25-17-10-3-1-4-11-17)26-18-12-5-2-6-13-18/h1-14,19H,20H2 |
InChI Key |
NJFCWMGLYGQVQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(C(C2=CC(=CC=C2)[N+](=O)[O-])N)OC3=CC=CC=C3 |
Origin of Product |
United States |
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